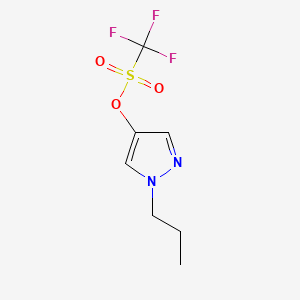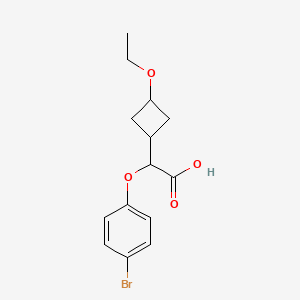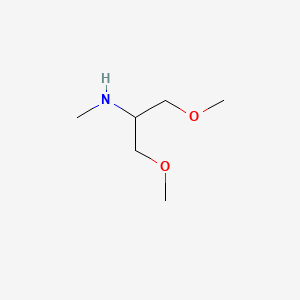
1,3-Dimethoxy-N-methyl-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-dimethoxypropan-2-yl)(methyl)amine is an organic compound with the molecular formula C6H15NO2 It is a derivative of amine, characterized by the presence of two methoxy groups and a methyl group attached to a propan-2-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethoxypropan-2-yl)(methyl)amine typically involves the reaction of 1,3-dimethoxypropan-2-ol with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired amine product. The reaction can be represented as follows:
1,3-dimethoxypropan-2-ol+methylamine→(1,3-dimethoxypropan-2-yl)(methyl)amine+water
Industrial Production Methods
In an industrial setting, the production of (1,3-dimethoxypropan-2-yl)(methyl)amine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethoxypropan-2-yl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(1,3-dimethoxypropan-2-yl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1,3-dimethoxypropan-2-yl)(methyl)amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act as a ligand, binding to specific sites and modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethoxypropan-2-amine
- 1,3-dimethoxypropan-2-ylamine
- 1,3-dimethoxypropan-2-yl)(ethyl)amine
Uniqueness
(1,3-dimethoxypropan-2-yl)(methyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of methoxy and methyl groups on a propan-2-yl backbone differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
78531-30-3 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1,3-dimethoxy-N-methylpropan-2-amine |
InChI |
InChI=1S/C6H15NO2/c1-7-6(4-8-2)5-9-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
VWTRQZQYASNOGM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)
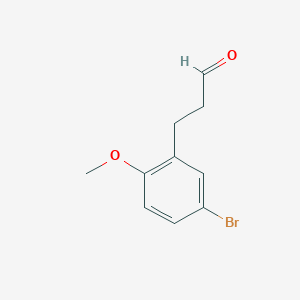
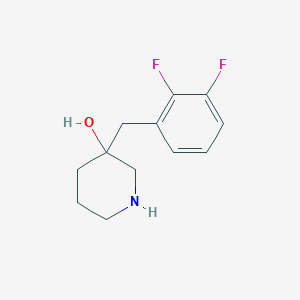
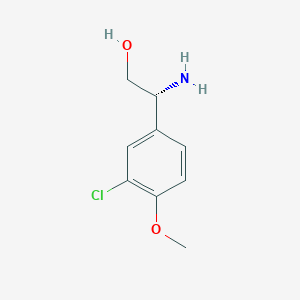

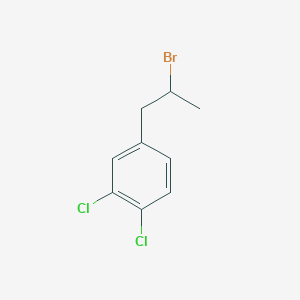
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)
![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)
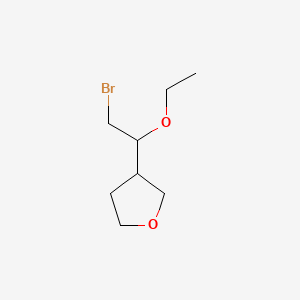
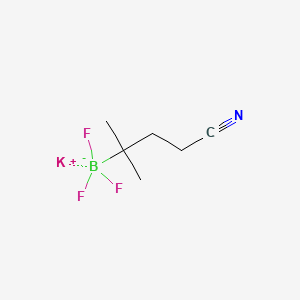
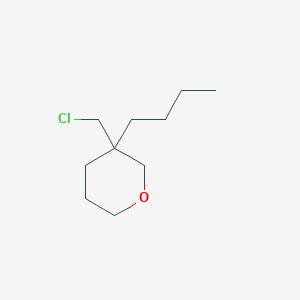
![tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)
